3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide
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Overview
Description
3-(4-Methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide is an organic compound that features a methoxyphenyl group, a thiophene ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of the intermediate compound, which can be achieved through a Friedel-Crafts acylation reaction. This reaction involves the acylation of 4-methoxybenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Thiophene Ring: The next step involves the introduction of the thiophene ring through a coupling reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the intermediate is reacted with a thiophene boronic acid derivative.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction. This can be achieved by reacting the intermediate with an appropriate amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of amides.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Formation of 3-(4-hydroxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide.
Reduction: Formation of 3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamine.
Substitution: Formation of halogenated derivatives of the thiophene ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group may facilitate binding to aromatic residues in the target protein, while the thiophene ring may enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
- 3-(4-Hydroxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide
- 3-(4-Methoxyphenyl)-N-(2-methyl-2-(furan-3-yl)propyl)propanamide
- 3-(4-Methoxyphenyl)-N-(2-methyl-2-(thiophen-2-yl)propyl)propanamide
Comparison:
- 3-(4-Hydroxyphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide: The hydroxyl group may enhance hydrogen bonding interactions compared to the methoxy group.
- 3-(4-Methoxyphenyl)-N-(2-methyl-2-(furan-3-yl)propyl)propanamide: The furan ring may offer different electronic properties compared to the thiophene ring.
- 3-(4-Methoxyphenyl)-N-(2-methyl-2-(thiophen-2-yl)propyl)propanamide: The position of the thiophene ring may affect the overall conformation and reactivity of the compound.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-18(2,15-10-11-22-12-15)13-19-17(20)9-6-14-4-7-16(21-3)8-5-14/h4-5,7-8,10-12H,6,9,13H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZVMJHNVWOTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CCC1=CC=C(C=C1)OC)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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